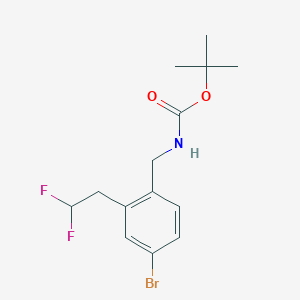
tert-Butyl 4-bromo-2-(2,2-difluoroethyl)benzylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-bromo-2-(2,2-difluoroethyl)benzyl)carbamate is an organic compound with the molecular formula C14H19BrF2NO2 It is a derivative of benzyl carbamate, featuring a tert-butyl group, a bromine atom, and a difluoroethyl group attached to the benzyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromo-2-(2,2-difluoroethyl)benzyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a benzyl carbamate derivative, followed by the introduction of the difluoroethyl group through a nucleophilic substitution reaction. The final step involves the protection of the amine group with a tert-butyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
tert-Butyl (4-bromo-2-(2,2-difluoroethyl)benzyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl carbamates, while coupling reactions can produce more complex aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (4-bromo-2-(2,2-difluoroethyl)benzyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine
In biological and medical research, this compound may be used as a building block for the synthesis of potential pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile starting material for drug discovery and development.
Industry
In the industrial sector, tert-Butyl (4-bromo-2-(2,2-difluoroethyl)benzyl)carbamate can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties make it suitable for the development of new materials with specific functionalities.
作用機序
The mechanism of action of tert-Butyl (4-bromo-2-(2,2-difluoroethyl)benzyl)carbamate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom and difluoroethyl group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
類似化合物との比較
Similar Compounds
- tert-Butyl (4-bromo-2-fluorophenyl)carbamate
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
- tert-Butyl (4-bromo-2-(difluoromethyl)benzylcarbamate
Uniqueness
tert-Butyl (4-bromo-2-(2,2-difluoroethyl)benzyl)carbamate is unique due to the presence of both a bromine atom and a difluoroethyl group on the benzyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. The difluoroethyl group, in particular, can enhance the compound’s stability and reactivity, making it a versatile building block for synthetic chemistry.
特性
分子式 |
C14H18BrF2NO2 |
|---|---|
分子量 |
350.20 g/mol |
IUPAC名 |
tert-butyl N-[[4-bromo-2-(2,2-difluoroethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H18BrF2NO2/c1-14(2,3)20-13(19)18-8-9-4-5-11(15)6-10(9)7-12(16)17/h4-6,12H,7-8H2,1-3H3,(H,18,19) |
InChIキー |
QYUCKOHPKDSQOF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)CC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



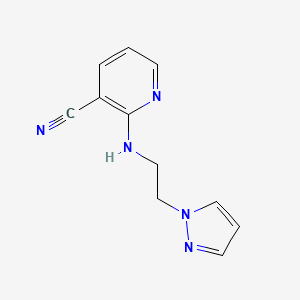
![tert-Butyl (5-bromo-1H-pyrrolo[3,2-b]pyridin-3-yl)carbamate](/img/structure/B14906869.png)
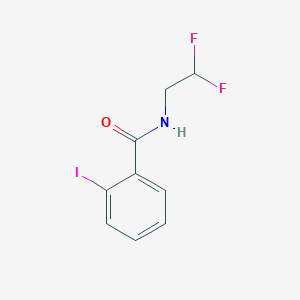
![Methyl 3-(2'-(diphenylphosphanyl)-6-methoxy-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14906887.png)
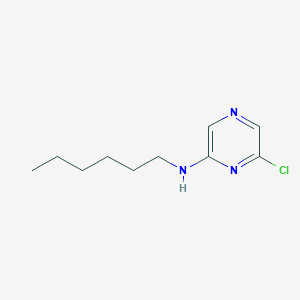
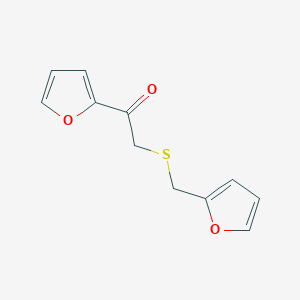

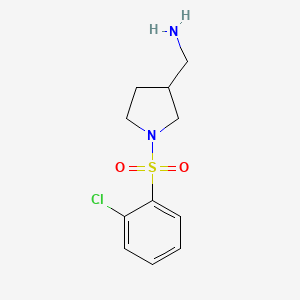

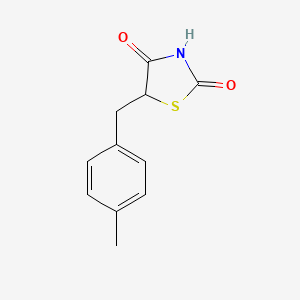
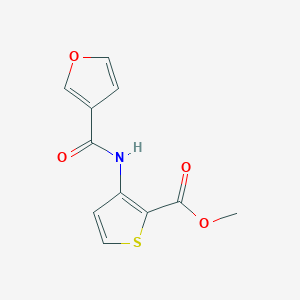
![N-(furan-2-ylmethyl)-2-[(7-propyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14906952.png)
![3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B14906961.png)
